molecular formula C9H10N2O2 B13168809 Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No.: B13168809
M. Wt: 178.19 g/mol
InChI Key: HGBRILCOTACGOB-UHFFFAOYSA-N
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Description

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is unique due to its specific structural features, which confer distinct reactivity and biological properties.

Biological Activity

Methyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-ynoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor and anti-inflammatory properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Pyrazole Derivatives : The initial step often involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Formation of the Ynoate Group : Subsequent steps introduce the prop-2-ynoate functionality through esterification or similar methods.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that:

  • Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent inhibitory activity against BRAF(V600E) and EGFR, common targets in cancer therapy .
  • Synergistic Effects with Chemotherapy : Research indicated that combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin enhanced cytotoxicity in breast cancer cell lines .
  • Antimicrobial Studies : Investigations into various pyrazole compounds have revealed their potential as effective antimicrobial agents against a range of pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundContains a pyrazole ring and ynoate groupPotential antitumor and anti-inflammatory activity
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-(furan-2-y)methyltriazoleIncorporates furan and triazole ringsNotable enzyme inhibition
N-(Propyl)-S-(pyrazolylthio)acetamideContains thioether linkageVariations in alkyl chain length affecting bioactivity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1,5-dimethylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-7-6-8(10-11(7)2)4-5-9(12)13-3/h6H,1-3H3

InChI Key

HGBRILCOTACGOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C#CC(=O)OC

Origin of Product

United States

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